1'-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile
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Overview
Description
1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile typically involves multi-step reactions starting from readily available starting materialsReaction conditions may vary, but common reagents include acids, bases, and various organic solvents . Industrial production methods would likely involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile include other indole derivatives with similar structural features. These compounds may share some biological activities but differ in their specific properties and applications. Examples of similar compounds include:
- Indole-3-acetic acid
- 5-Fluoroindole
- 2-Phenylindole The uniqueness of 1’-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C27H16FN5OS |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
1'-amino-1-[(2-fluorophenyl)methyl]-2-oxospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile |
InChI |
InChI=1S/C27H16FN5OS/c28-20-9-3-1-7-16(20)15-32-21-10-4-2-8-17(21)27(26(32)34)18(13-29)24(31)33-22-11-5-6-12-23(22)35-25(33)19(27)14-30/h1-12H,15,31H2 |
InChI Key |
AYWKNEUHCTVDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(N5C6=CC=CC=C6SC5=C4C#N)N)C#N)F |
Origin of Product |
United States |
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